Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 208772-15-0
VCID: VC16764423
InChI: InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate

CAS No.: 208772-15-0

Cat. No.: VC16764423

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate - 208772-15-0

Specification

CAS No. 208772-15-0
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name methyl 1,2-dimethylbenzimidazole-4-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3
Standard InChI Key LPEBQWHZRCZSBK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=CC=C2N1C)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate belongs to the benzimidazole family, a class of heterocyclic compounds renowned for their pharmacological activities. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 g/mol. The IUPAC name, methyl 1,2-dimethylbenzimidazole-4-carboxylate, reflects its substitution pattern:

  • Methyl groups at the 1- and 2-positions of the imidazole ring.

  • Carboxylate ester at the 4-position of the fused benzene ring.

The compound’s planar structure facilitates π-π stacking interactions, while the electron-donating methyl groups and electron-withdrawing ester moiety create a balanced electronic profile, enabling participation in diverse chemical reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number208772-15-0
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Synthesis Strategies

Condensation and Cyclization Approaches

The synthesis of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate typically involves condensation reactions followed by cyclization. While detailed protocols are scarce, analogous benzimidazole syntheses provide insight. For example, Shafiee et al. (1998) demonstrated the use of nitrobenzoate derivatives and aldehydes in the presence of reducing agents like sodium dithionite (Na₂S₂O₄) to form imidazole cores . Similarly, Bhat and Poojary (2017) synthesized a related benzimidazole-carboxylic acid via a one-pot heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde, followed by base hydrolysis .

In the target compound’s case, a plausible route involves:

  • Condensation: Reacting a substituted o-phenylenediamine derivative with a methyl-containing carbonyl precursor.

  • Cyclization: Acid- or base-mediated ring closure to form the benzimidazole core.

  • Esterification: Introduction of the methyl carboxylate group via esterification of a carboxylic acid intermediate.

Functionalization Techniques

Chemical Reactivity and Stability

The compound’s reactivity is governed by two opposing electronic effects:

  • Electron-donating methyl groups enhance nucleophilic character at the imidazole nitrogen atoms.

  • Electron-withdrawing ester group deactivates the benzene ring toward electrophilic substitution.

Key Reactions:

  • Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions, as demonstrated in analogous compounds .

  • Nucleophilic Aromatic Substitution: Electron-deficient positions on the benzene ring may undergo substitution with strong nucleophiles.

  • Coordination Chemistry: The imidazole nitrogen can act as a ligand for metal ions, a property exploited in catalytic systems .

Characterization Data

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is characterized using spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Peaks corresponding to methyl groups (δ ~2.5–3.5 ppm), aromatic protons (δ ~7.0–8.0 ppm), and ester methoxy group (δ ~3.8–4.0 ppm).

  • ¹³C NMR: Signals for carbonyl carbons (δ ~165–170 ppm), aromatic carbons (δ ~110–150 ppm), and methyl carbons (δ ~20–40 ppm).

Mass Spectrometry (MS)

  • Exact Mass: 204.22 g/mol (calculated for C₁₁H₁₂N₂O₂).

  • Fragmentation Pattern: Loss of the methoxy group (m/z 173) followed by sequential cleavage of methyl substituents .

Table 2: Representative Spectral Data

TechniqueKey SignalsSource
¹H NMRδ 3.90 (s, 3H, OCH₃), δ 2.70 (s, 6H, NCH₃)
¹³C NMRδ 167.8 (C=O), δ 151.2 (C-N), δ 14.2 (CH₃)
MSm/z 204.22 [M]⁺

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